EP1013 is derived from a series of synthetic processes aimed at creating compounds with specific pharmacological properties. It belongs to a class of compounds that may interact with cellular pathways involved in disease progression, particularly in oncology and inflammatory diseases. The classification of EP1013 can be described as a small organic molecule, which distinguishes it from larger biomolecules such as proteins or nucleic acids.
The synthesis of EP1013 involves several steps that typically include:
The synthesis process is optimized to maximize yield and purity while minimizing waste and side reactions.
The molecular structure of EP1013 can be represented by its chemical formula, which provides insight into its atomic composition and arrangement. This structure typically features:
Molecular modeling techniques such as computational chemistry simulations can provide detailed insights into the geometry and electronic properties of EP1013.
EP1013 can undergo various chemical reactions that are crucial for its functionality:
These reactions are characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structural integrity and reactivity.
The mechanism of action of EP1013 involves its interaction with specific cellular targets:
Data from pharmacological studies help elucidate these mechanisms, providing insights into the compound's efficacy in preclinical models.
EP1013 exhibits several notable physical and chemical properties:
Characterization techniques like differential scanning calorimetry and pH titration are often employed to gather this data.
EP1013 has potential applications in several scientific domains:
EP1013 (also designated F1013 or zVD-FMK) represents a strategically designed broad-spectrum caspase inhibitor with significant implications for modulating programmed cell death pathways. As a synthetic peptide-based compound, it targets the cysteine-aspartic acid protease family responsible for executing apoptosis – a process critically implicated in degenerative diseases, transplant rejection, and autoimmune disorders. Its primary research application focuses on preserving functional cell mass in vulnerable tissues, particularly pancreatic β-cells in diabetes models. By selectively inhibiting caspase activation cascades, EP1013 provides a powerful chemical tool for investigating apoptosis-mediated pathophysiology and developing targeted interventions that extend beyond conventional immunosuppression [1] [2] [5].
Systematic Chemical Identification:
Structural Characteristics:EP1013 belongs to the peptidomimetic inhibitor class featuring:
Table 1: Fundamental Chemical Identifiers of EP1013
Chemical Property | Specification | |
---|---|---|
CAS Number | 223568-55-6 | |
Molecular Formula | C₁₈H₂₃FN₂O₆ | |
Exact Molecular Weight | 382.38 g/mol | |
Chemical Class | Peptidomimetic caspase inhibitor | |
Storage Conditions | 2-8°C (solid form) | |
Solubility Profile | Soluble in DMSO (100 mg/mL) | [1] [8] |
The stereospecific configuration at both chiral centers (S-configuration) is critical for bioactivity, as evidenced by diminished efficacy in racemic analogs. X-ray crystallographic studies of analogous inhibitors reveal that the aspartic acid residue occupies the S₁ specificity pocket of effector caspases (caspase-3, -7), while the valine residue extends into the adjacent hydrophobic S₂ subsite [2] [5].
The development trajectory of EP1013 reflects key milestones in apoptosis pharmacology:
1990s Foundations: Emergence of first-generation caspase inhibitors (zVAD-FMK) following the discovery of interleukin-1β-converting enzyme (ICE/caspase-1) as the prototype caspase. These established the peptide-FMK pharmacophore but exhibited poor metabolic stability [3].
Structural Optimization (Early 2000s): Rational modification of the P₁ and P₂ residues yielded EP1013, specifically engineered for:
Maintained broad-spectrum activity against executioner caspases (caspase-3/6/7) and initiator caspases (caspase-8/9/10) [1] [4]
Therapeutic Validation Phase: Preclinical studies demonstrated EP1013's superior efficacy in ex vivo islet protection compared to first-generation inhibitors. Research established its ability to significantly reduce the apoptotic index (caspase-3 activation) by >80% in isolated islets exposed to cytokine cocktails or hypoxia [4].
Table 2: Evolution of Caspase-Targeted Therapeutics Leading to EP1013
Time Period | Development Phase | Key Advancements | |
---|---|---|---|
Pre-1990 | Natural Product Alkaloids | Morphine (1803), Quinine (1823), Atropine (1833) | |
1990-1995 | Caspase Target Identification | ICE/caspase-1 cloning and characterization | |
1996-2000 | First-Generation Inhibitors | zVAD-FMK (pan-caspase inhibitor scaffold) | |
2000-2005 | Optimized Derivatives | EP1013 (zVD-FMK) with improved metabolic profile | |
2005-Present | Disease-Specific Applications | Type 1 diabetes/islet transplant research | [3] [4] |
This development occurred alongside conceptual shifts in medicinal chemistry, transitioning from plant-derived alkaloids to rational drug design approaches leveraging enzyme structure-function relationships. EP1013 represents the application of transition-state analog theory where the FMK moiety mimics the carbonyl electrophile of aspartic acid substrates during nucleophilic attack by caspase catalytic cysteines [3].
EP1013 has emerged as an indispensable research tool for investigating caspase-dependent pathways in disease models, particularly those involving irreplaceable cell populations:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7